

A Comparative Crystallographic Analysis of Novel Ynamide Derivatives

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Compound of Interest

Compound Name: Oct-7-ynamide

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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the structural parameters of newly synthesized ynamide derivatives, supported by experimental data from recent studies. This analysis aims to provide insights into the molecular geometry and packing of this versatile class of compounds, which are of significant interest in organic synthesis and medicinal chemistry.

Introduction to Ynamide Derivatives

Ynamides are a class of organic compounds characterized by a nitrogen atom attached to an acetylenic carbon. Their unique electronic properties, arising from the interplay between the nitrogen lone pair and the alkyne pi-system, make them valuable building blocks in a variety of chemical transformations. The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is crucial for understanding their reactivity and for the rational design of new synthetic methodologies and therapeutic agents.

Comparative Crystallographic Data

The following tables summarize key crystallographic parameters for several recently synthesized ynamide derivatives. These data, extracted from peer-reviewed literature, allow for a direct comparison of bond lengths, bond angles, and crystal packing information.

Table 1: Crystallographic Data for (E)-3-(1-iodo-2-phenyl-2-tosylvinyl)-2-phenyl-1-tosylindoles

Compound	CCD C Number	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Z
3	2084458	Monoclinic	P2 ₁ /c	15.1234(3)	10.5678(2)	18.9876(4)	90	109.567(2)	90	2857.89(10)	4
4	2084457	Monoclinic	P2 ₁ /c	16.2345(4)	9.8765(2)	19.1234(5)	90	110.123(3)	90	2987.65(12)	4

Data extracted from Mutra, M.R., Wang, J.J. Nat Commun 13, 2345 (2022).[1]

Table 2: Crystallographic Data for Dichloroenamide Precursors to Ynamides

Compound	CCD C Number	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Z
2a	1022574	Monoclinic	P2 ₁ /n	8.9876(2)	12.3456(3)	10.1234(2)	90	98.765(2)	90	1101.23(4)	4
2t	1022575	Triclinic	P-1	7.6543(1)	9.8765(2)	11.2345(2)	87.654(1)	78.910(1)	85.432(1)	834.56(2)	2

Data extracted from Brückner, D. Chem. Commun., 2014, 50, 1402-1404.

Experimental Protocols

The following is a representative experimental protocol for the synthesis and single-crystal X-ray diffraction analysis of ynamide derivatives.

Synthesis of (E)-3-(1-iodo-2-phenyl-2-tosylvinyl)-2-phenyl-1-tosylindoles[1]

To a solution of 2-alkynyl-ynamide (0.1 mmol) in DCM (0.05 M) was added 4-methylbenzenesulfonyl iodide (0.11 mmol). The reaction mixture was stirred at 28 °C under irradiation with a 40 W Kessil blue LED lamp for 10–30 minutes. The solvent was evaporated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired product.

Single-Crystal X-ray Diffraction[1]

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a mixture of ethyl acetate and hexanes. A suitable crystal was mounted on a glass fiber. X-ray diffraction data were collected on a Bruker D8 VENTURE diffractometer with Mo-K α radiation ($\lambda = 0.71073 \text{ \AA}$) at 100(2) K. The structure was solved by direct methods using SHELXS-97 and refined by full-matrix least-squares on F^2 using SHELXL-2014. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were included in calculated positions and refined with a riding model.

Visualization of Experimental Workflow

The general workflow for the synthesis and structural analysis of novel ynamide derivatives can be visualized as follows:

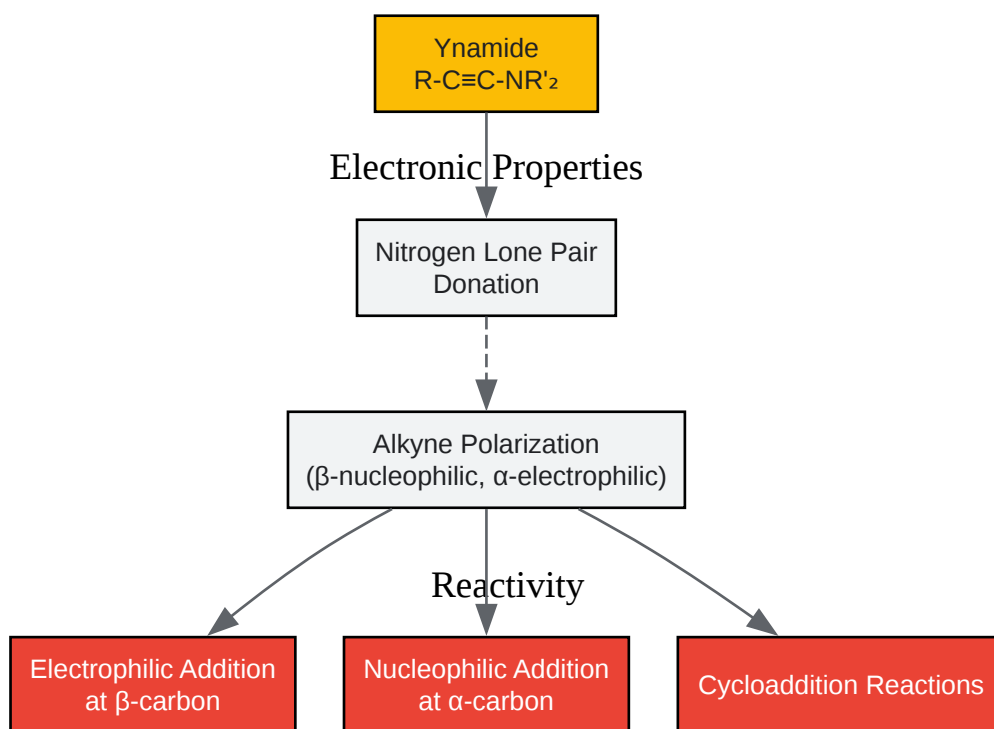


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A generalized workflow for the synthesis and X-ray crystallographic analysis of ynamide derivatives.

Signaling Pathways and Logical Relationships

The reactivity of ynamides can be understood through the polarization of the alkyne bond, which influences their participation in various reaction pathways. A simplified logical diagram illustrating the key electronic features and resulting reactivity is presented below.



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Logical relationship between the electronic properties and reactivity of ynamides.

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References

- 1. A robust and modular synthesis of ynamides - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC07876D [pubs.rsc.org]
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